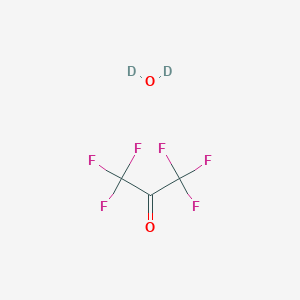

Eau lourde; 1,1,1,3,3,3-hexafluoropropan-2-one

Vue d'ensemble

Description

Synthesis Analysis The synthesis of deuterated compounds involves isotopic exchange reactions or the use of deuterium-labeled reagents. Electrochemical synthesis is a notable method for producing catalysts and semiconductor electrodes for water-splitting photoelectrochemical cells (PECs), which may involve deuterated water in the electrolyte to study the reaction mechanisms and improve the efficiency of hydrogen production (Donghyeon Kang et al., 2015).

Applications De Recherche Scientifique

Eau lourde

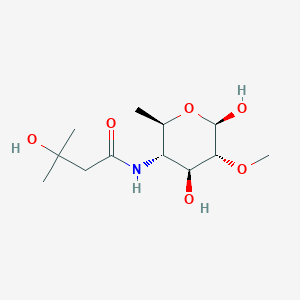

Traitement du cancer : L'eau appauvrie en deutérium (DDW) s'est avérée bénéfique pour inhiber le développement du cancer. Elle peut être utilisée seule ou en association avec une chimiothérapie. Le rôle inhibiteur du DDW dans les tumeurs s'explique par la régulation des gènes liés aux espèces réactives de l'oxygène (ROS) dans les voies de signalisation de la protéine Keap 1 associée à l'ECH de type Kelch et du facteur 2 lié à l'érythropoïèse nucléaire (Nrf2) {svg_1}.

Effets antitumoraux : Le DDW joue un rôle dans les effets antitumoraux. L'utilisation du DDW en recherche clinique implique une consommation quotidienne de 25 à 125 ppm de concentration d'atomes de deutérium, qui remplace l'eau normale pour créer un environnement appauvri en deutérium dans l'organisme {svg_2}.

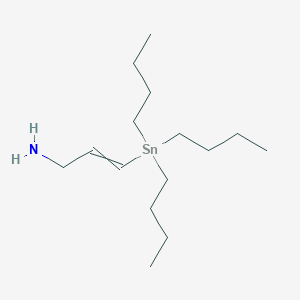

Développement du processus de fusion : D₂O est utilisé dans le développement du processus de fusion. Cette application est particulièrement pertinente dans le domaine de l'énergie nucléaire, où les processus de fusion sont étudiés comme une source potentielle d'énergie propre et durable {svg_3}.

Génération de neutrons : D₂O est également utilisé dans la génération de neutrons. C'est important dans divers domaines, notamment la physique nucléaire et la science des matériaux {svg_4}.

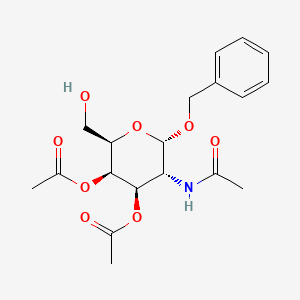

Amélioration de la pharmacocinétique : D₂O peut être utilisé pour améliorer la pharmacocinétique, l'étude de la façon dont les médicaments sont absorbés, distribués, métabolisés et excrétés dans l'organisme {svg_5}.

Études environnementales : Le deutérium, en tant que traceur, est utilisé dans les études environnementales, le suivi des eaux et des eaux usées, et plus récemment dans la surveillance de la fracturation hydraulique {svg_6}.

1,1,1,3,3,3-Hexafluoro-2-propanol

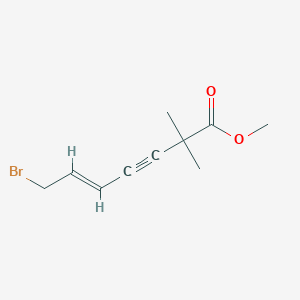

Réactions de Friedel-Crafts : Le 1,1,1,3,3,3-hexafluoro-2-propanol joue un rôle important dans les réactions de Friedel-Crafts en raison de sa polarité et de son pouvoir ionisant élevé. Il a été utilisé pour la synthèse d'imidazo [1,2-a]pyridines contenant du carbinol C3-difluorométhyle à température ambiante {svg_7} {svg_8}.

Préparation de polymères de méthacrylate fonctionnalisés par l'alcool hexafluoro : Ce composé est utilisé pour la préparation de polymères de méthacrylate fonctionnalisés par l'alcool hexafluoro pour des matériaux de lithographie/nanostructuration {svg_9}.

Préparation d'échantillons pour la GCMS : Le 1,1,1,3,3,3-hexafluoro-2-propanol trouve une application dans la préparation d'échantillons pour la chromatographie en phase gazeuse-spectrométrie de masse (GCMS), une méthode qui combine les caractéristiques de la chromatographie en phase gazeuse et de la spectrométrie de masse pour identifier différentes substances dans un échantillon à analyser {svg_10}.

Production de produits chimiques de pointe : Il est également utilisé pour produire des produits chimiques de pointe tels que des tensioactifs fluorés, des émulsifiants fluorés et des médicaments fluorés {svg_11}.

Mécanisme D'action

Target of Action

Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes within the body . Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent . It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions . It also enhances the efficiency of certain catalyzed reactions .

Mode of Action

Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions . This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst . It also enhances the efficiency of certain catalyzed reactions .

Biochemical Pathways

Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites .

1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions .

Pharmacokinetics

Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism . This results in the increased drug half-life without affecting protein-binding interactions of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one:Result of Action

Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism . It can also lead to a decrease in the growth rate of mammalian cell lines .

1,1,1,3,3,3-Hexafluoropropan-2-one:Action Environment

Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms .

Propriétés

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOKIGWWEWCN-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584208 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72301-81-6 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72301-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

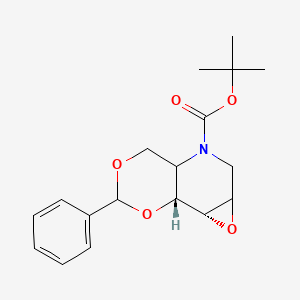

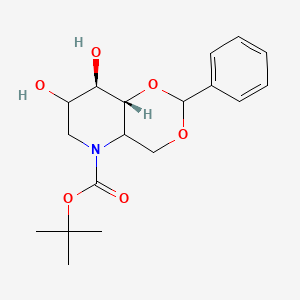

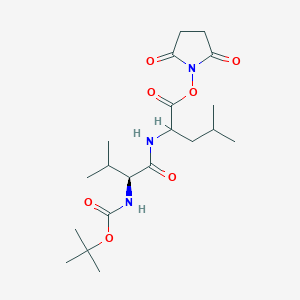

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)